molecular formula C17H16ClNO3 B2413236 [(4-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE CAS No. 380159-56-8

[(4-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE

Cat. No.: B2413236
CAS No.: 380159-56-8
M. Wt: 317.77
InChI Key: GLRVFCMURQZNAV-UHFFFAOYSA-N
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Description

[(4-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE is an organic compound that features a combination of aromatic and ester functional groups

Properties

IUPAC Name

[2-(4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-12-2-8-15(9-3-12)19-16(20)11-22-17(21)10-13-4-6-14(18)7-5-13/h2-9H,10-11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRVFCMURQZNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE typically involves the esterification of 2-(4-chlorophenyl)acetic acid with [2-(4-Methylanilino)-2-oxoethyl] alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(4-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [(4-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.

Medicine

In medicinal chemistry, this compound is explored for its pharmacological properties. It may act as a precursor for the synthesis of drugs targeting specific receptors or enzymes.

Industry

Industrially, the compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [(4-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-Methylanilino)-2-oxoethyl] 2-(4-bromophenyl)acetate
  • [2-(4-Methylanilino)-2-oxoethyl] 2-(4-fluorophenyl)acetate
  • [2-(4-Methylanilino)-2-oxoethyl] 2-(4-iodophenyl)acetate

Uniqueness

Compared to similar compounds, [(4-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE exhibits unique reactivity due to the presence of the chlorine atom

Biological Activity

[(4-Methylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate is an organic compound with potential applications in medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.

  • Molecular Formula : C17H15ClNO3
  • Molecular Weight : 352.76 g/mol
  • CAS Number : 391239-68-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The compound can act as an enzyme inhibitor by binding to the active sites, thereby blocking substrate access. This inhibition can lead to altered metabolic pathways and cellular functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key metabolic enzymes involved in various biochemical pathways.
  • Signal Transduction Modulation : It may affect signaling proteins, influencing cellular responses to external stimuli.

Medicinal Chemistry

Research indicates that this compound could serve as a pharmacophore in drug development. Its structural features allow it to be explored for potential therapeutic applications against various diseases.

Case Studies

  • Anticancer Activity : In vitro studies have suggested that this compound exhibits cytotoxic effects on cancer cell lines, potentially through apoptosis induction.
  • Anti-inflammatory Properties : Preliminary investigations indicate that it may reduce inflammatory markers in cellular models, suggesting its utility in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
[(3-Chlorophenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetateC17H15Cl2NO3Moderate enzyme inhibition
This compoundC17H15ClNO3Strong enzyme inhibition, potential anticancer activity
[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetateC17H15ClFNO3Limited biological data available

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, highlighting its potential as a versatile intermediate in the synthesis of other biologically active molecules. The following data summarizes key findings from relevant literature:

  • Synthesis Methods : Multi-step synthetic routes have been established, including carbamate formation followed by esterification.
  • Biological Assays : Various assays have demonstrated its inhibitory potential against specific enzymes linked to metabolic disorders.

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